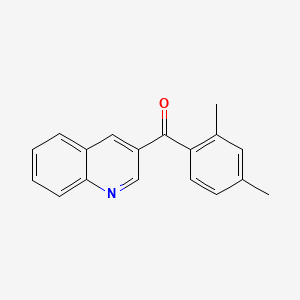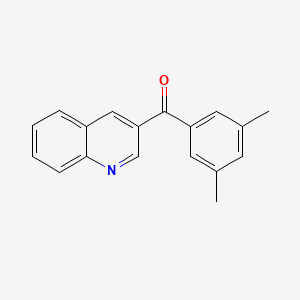
4-(3,4-Dichlorobenzoyl)quinoline; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO. Its molecular weight is 302.15 . It is also known by other names such as (3,4-dichlorophenyl)-quinolin-3-ylmethanone.
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorobenzoyl)quinoline consists of a quinoline ring attached to a 3,4-dichlorobenzoyl group . The exact 3D conformation of the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The predicted boiling point of 4-(3,4-Dichlorobenzoyl)quinoline is 480.6±40.0 °C, and its predicted density is 1.381±0.06 g/cm3 . Its pKa value is also predicted to be 1.88±0.13 .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as 3-(3,4-Dichlorobenzoyl)quinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are being studied for their effects on various types of cancer cells .
Antioxidant Activity
Quinoline compounds have demonstrated antioxidant properties. They can neutralize free radicals, which are harmful to body tissues and can cause diseases .
Anti-inflammatory Activity
These compounds have also been associated with anti-inflammatory activity. They can potentially be used in the treatment of conditions caused by inflammation .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria. They can interfere with the life cycle of the malaria parasite .
Anti-SARS-CoV-2 Activity
Research has shown that quinoline derivatives may have potential in the treatment of SARS-CoV-2, the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline compounds have shown potential in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes the disease .
Industrial Chemistry
In addition to their medicinal applications, quinoline compounds also have versatile applications in the fields of industrial and synthetic organic chemistry .
properties
IUPAC Name |
(3,4-dichlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHMWFGDCFOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264678 |
Source


|
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorobenzoyl)quinoline | |
CAS RN |
1187168-46-2 |
Source


|
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














